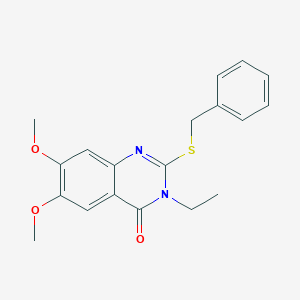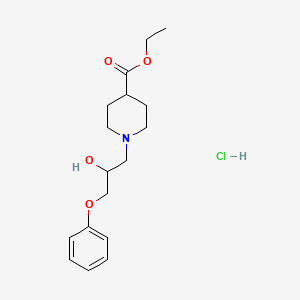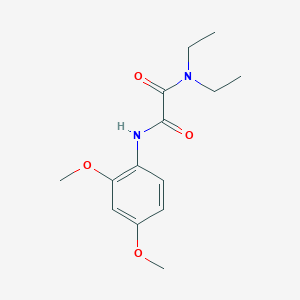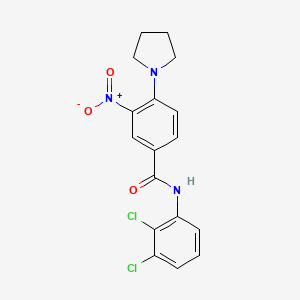
2-(benzylthio)-3-ethyl-6,7-dimethoxy-4(3H)-quinazolinone
説明
2-(benzylthio)-3-ethyl-6,7-dimethoxy-4(3H)-quinazolinone is a synthetic compound that belongs to the class of quinazolinone derivatives. It has been studied extensively for its potential applications in the field of medicinal chemistry. This compound has shown promising results in various scientific research studies, making it a subject of great interest for researchers.
作用機序
The mechanism of action of 2-(benzylthio)-3-ethyl-6,7-dimethoxy-4(3H)-quinazolinone is not fully understood. However, it has been proposed that this compound exerts its anticancer activity by inducing apoptosis, a process of programmed cell death. It has also been suggested that this compound inhibits the activity of topoisomerase II, an enzyme that is involved in DNA replication, which may contribute to its anticancer activity. In the case of Alzheimer's disease, it has been found that this compound inhibits the activity of acetylcholinesterase, thereby increasing the levels of acetylcholine in the brain, which may improve cognitive function.
Biochemical and physiological effects:
2-(benzylthio)-3-ethyl-6,7-dimethoxy-4(3H)-quinazolinone has been found to exhibit significant biochemical and physiological effects. In addition to its anticancer and Alzheimer's disease treatment potential, this compound has also been found to exhibit anti-inflammatory and antioxidant activities. It has been suggested that these properties may contribute to its potential therapeutic applications in various other diseases, including cardiovascular diseases and diabetes.
実験室実験の利点と制限
One of the advantages of using 2-(benzylthio)-3-ethyl-6,7-dimethoxy-4(3H)-quinazolinone in lab experiments is its ability to exhibit significant anticancer activity against a range of cancer cell lines. This makes it a promising candidate for further studies in the field of cancer research. However, one of the limitations of using this compound is its complex synthesis process, which may limit its availability for use in lab experiments.
将来の方向性
There are several future directions that can be explored in the research of 2-(benzylthio)-3-ethyl-6,7-dimethoxy-4(3H)-quinazolinone. One potential direction is to investigate its potential therapeutic applications in other diseases, such as cardiovascular diseases and diabetes, based on its anti-inflammatory and antioxidant activities. Another potential direction is to explore its mechanism of action in more detail, in order to gain a better understanding of how it exerts its anticancer and Alzheimer's disease treatment potential. Additionally, further studies can be conducted to optimize its synthesis process, in order to increase its availability for use in lab experiments.
科学的研究の応用
2-(benzylthio)-3-ethyl-6,7-dimethoxy-4(3H)-quinazolinone has been studied for its potential applications in various scientific research studies. It has been found to exhibit significant anticancer activity against a range of cancer cell lines, including breast, lung, and colon cancer cells. This compound has also shown promising results in the treatment of Alzheimer's disease, as it has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine, a neurotransmitter that is essential for memory and learning.
特性
IUPAC Name |
2-benzylsulfanyl-3-ethyl-6,7-dimethoxyquinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c1-4-21-18(22)14-10-16(23-2)17(24-3)11-15(14)20-19(21)25-12-13-8-6-5-7-9-13/h5-11H,4,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKBYMXVGBRIOKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=CC(=C(C=C2N=C1SCC3=CC=CC=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47200475 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(benzylsulfanyl)-3-ethyl-6,7-dimethoxyquinazolin-4(3H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-(difluoromethyl)-N-(2-methoxy-1-methylethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4079367.png)

![N-{4-iodo-2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}nicotinamide](/img/structure/B4079374.png)
![4-[(4-chlorobenzyl)oxy]-3-methoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4079382.png)



![2-[5-(4-chlorophenyl)-7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4079393.png)



![N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitro-4-(1-pyrrolidinyl)benzamide](/img/structure/B4079426.png)
![N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B4079428.png)
![2-[(3-ethoxypropyl)amino]-7-(2-thienyl)-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4079432.png)